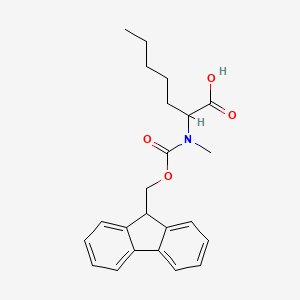

(R)-2-(N-Fmoc-N-methyl-amino)heptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸は、ペプチド合成において広く用いられる合成化合物です。この化合物は、N-Fmoc(9-フルオレニルメトキシカルボニル)保護基とメチル化されたアミノ基を持つヘプタン酸骨格を特徴としています。この構造により、複雑なペプチドやタンパク質の合成における貴重な構成要素となっています。

準備方法

合成経路と反応条件

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸の合成は、一般的に以下の手順を伴います。

アミノ基の保護: ヘプタン酸のアミノ基は、最初にFmoc基を使用して保護されます。これは、トリエチルアミンなどの塩基の存在下で、アミノ酸をFmoc-Cl(9-フルオレニルメトキシカルボニルクロリド)と反応させることで達成されます。

メチル化: 保護されたアミノ基は、次にメチル化剤(ヨウ化メチルなど)を使用して、塩基の存在下でメチル化されます。

精製: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、高純度の(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸が得られます。

工業生産方法

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク反応器: 大規模な反応器を使用して、保護反応とメチル化反応を実行します。

自動精製システム: 工業的な精製は、多くの場合、自動化されており、化合物の効率的な分離と精製のために、高速液体クロマトグラフィー(HPLC)が使用されます。

化学反応の分析

反応の種類

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸は、以下を含むいくつかの種類の化学反応を起こします。

脱保護: Fmoc基は、ピペリジンなどの塩基を使用して除去することができ、遊離のアミノ基が現れます。

カップリング反応: 遊離のアミノ基は、他のアミノ酸やペプチドのカルボキシル基とペプチド結合を形成し、ペプチドカップリング反応に参加することができます。

置換反応: メチル化されたアミノ基は、特定の条件下で置換反応を起こすことができます。

一般的な試薬と条件

脱保護: ジメチルホルムアミド(DMF)中のピペリジンは、一般的にFmocの脱保護に使用されます。

カップリング: HATU(1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム3-オキサイドヘキサフルオロリン酸塩)やDIPEA(N,N-ジイソプロピルエチルアミン)などの試薬は、ペプチドカップリングに使用されます。

置換: さまざまな求核剤を、目的の生成物に応じて、置換反応に使用できます。

形成される主要な生成物

ペプチド: カップリング反応から形成される主な生成物は、特定の配列を持つペプチドやタンパク質です。

脱保護されたアミノ酸: 脱保護反応は、遊離のアミノ酸を生成し、これはさらに修飾したり、その後の反応に使用したりできます。

科学的研究の応用

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸は、科学研究において幅広い用途があります。

化学: 複雑なペプチドやタンパク質の合成における構成要素として使用され、タンパク質の構造と機能の研究を促進します。

生物学: この化合物は、ペプチドベースの薬物や生体分子の開発に使用され、生物学的プロセスの理解を支援します。

医学: 治療用ペプチドやタンパク質の合成において役割を果たし、さまざまな疾患に対する新しい治療法の開発に貢献しています。

工業: この化合物は、ポリマーやコーティングなど、特殊化学品や材料の製造に使用されます。

作用機序

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸の作用機序は、主にペプチド合成における構成要素としての役割に関連しています。Fmoc基は合成中にアミノ基を保護し、不要な反応を防ぎます。脱保護後、遊離のアミノ基はペプチドカップリング反応に参加し、他のアミノ酸とペプチド結合を形成することができます。これは、特定の配列と機能を持つペプチドやタンパク質の逐次的なアセンブリを可能にします。

類似化合物の比較

類似化合物

(R)-2-(N-Fmoc-アミノ)ヘプタン酸: アミノ基にメチル基がない同様の構造。

(R)-2-(N-Boc-N-メチルアミノ)ヘプタン酸: FmocではなくBoc(tert-ブチロキシカルボニル)保護基を使用。

(R)-2-(N-Fmoc-N-メチルアミノ)ヘキサン酸: ヘプタン酸骨格ではなくヘキサン酸骨格を持つ同様の構造。

独自性

(R)-2-(N-Fmoc-N-メチルアミノ)ヘプタン酸は、Fmoc保護基とメチル化されたアミノ基の特定の組み合わせにより、独自性を持っています。この組み合わせは、合成中の安定性を提供し、選択的な脱保護とカップリング反応を可能にするため、ペプチド合成における貴重なツールとなっています。

類似化合物との比較

Similar Compounds

®-2-(N-Fmoc-amino)heptanoic acid: Similar structure but without the methyl group on the amino group.

®-2-(N-Boc-N-methyl-amino)heptanoic acid: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.

®-2-(N-Fmoc-N-methyl-amino)hexanoic acid: Similar structure but with a hexanoic acid backbone instead of heptanoic acid.

Uniqueness

®-2-(N-Fmoc-N-methyl-amino)heptanoic acid is unique due to its specific combination of the Fmoc protecting group and the methylated amino group. This combination provides stability during synthesis and allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.

特性

分子式 |

C23H27NO4 |

|---|---|

分子量 |

381.5 g/mol |

IUPAC名 |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26) |

InChIキー |

KICHBTZTXCWVCN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)